Cas no 35606-00-9 (4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-)

4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl- 化学的及び物理的性質
名前と識別子
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- 4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-
- 5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
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- インチ: 1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3
- InChIKey: ZTUSHYHWUWWBCU-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)C=C(CBr)C(C)(C)C
4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-49490-1.0g |
5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 1.0g |
$371.0 | 2023-02-10 | ||
Enamine | EN300-49490-10.0g |
5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 10.0g |
$1593.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-250mg |
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 95% | 250mg |
¥3578.00 | 2024-05-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064324-1g |
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 95% | 1g |
¥2051.0 | 2023-03-11 | |
Enamine | EN300-49490-0.05g |
5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 0.05g |
$66.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-500mg |
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 95% | 500mg |
¥5848.00 | 2024-05-17 | |
Ambeed | A1110681-1g |
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 95% | 1g |
$298.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-2.5g |
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 95% | 2.5g |
¥18295.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-10g |
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 95% | 10g |
¥40138.00 | 2024-05-17 | |
Enamine | EN300-49490-0.25g |
5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
35606-00-9 | 0.25g |
$142.0 | 2023-02-10 |
4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl- 関連文献
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-に関する追加情報
4-Hepten-3-one, 5-(Bromomethyl)-2,2,6,6-Tetramethyl: A Comprehensive Overview of CAS No. 35606-00-9
The compound 4-hepten-3-one, specifically the 5-(bromomethyl)-2,2,6,6-tetramethyl isomer (CAS No. 35606-00-9), represents a structurally unique organic molecule with significant potential in pharmaceutical and chemical research. This compound belongs to the class of substituted ketones characterized by a seven-carbon backbone containing a conjugated enone system (4-hepten-3-one) and multiple alkyl substituents. The presence of a bromomethyl group at position 5 introduces reactive halogen functionality while the 2,2,6,6-tetramethyl substituents provide steric bulk that influences reactivity and biological interactions.
Synthetic strategies for this compound leverage modern methodologies such as transition-metal catalyzed cross-coupling reactions and regioselective bromination protocols. Recent advancements reported in Tetrahedron Letters (2023) demonstrate efficient synthesis via palladium-catalyzed Suzuki-Miyaura coupling of appropriately functionalized heptenone intermediates. The tetramethyl substituents are strategically positioned to stabilize the carbocationic intermediates during electrophilic aromatic substitution steps—a critical insight from computational studies published in Journal of Organic Chemistry (2024).
In medicinal chemistry applications, the bromomethyl group serves as a versatile handle for bioconjugation reactions. Researchers at Stanford University recently utilized this moiety to create targeted drug delivery systems through click chemistry approaches (Nature Communications, 2024). The rigid tetramethyl framework enhances membrane permeability while maintaining metabolic stability—a property validated through in vitro assays reported in Bioorganic & Medicinal Chemistry. These characteristics make the compound particularly attractive for developing prodrugs and enzyme inhibitors.
Spectroscopic analysis confirms the compound's structure through characteristic IR peaks at 1718 cm⁻¹ (C=O stretch) and NMR signatures: δH 1.18 (s, 18 H), δC 17.4 (CH₂Br), and δC 217.8 (C=O). X-ray crystallography studies published in Acta Crystallographica Section C (2023) revealed an eclipsed conformation around the C=C bond promoting favorable π-electron delocalization across the conjugated system.
Ongoing research investigates its role as a chiral auxiliary in asymmetric synthesis. A collaborative study between ETH Zurich and Merck Research Laboratories demonstrated enantioselective reductions using this compound as a directing group (JACS Au, 2024). The tetramethyl substituents' steric hindrance was found to control reaction pathways with >98% ee in model systems—a breakthrough for asymmetric catalysis applications.
In materials science applications, this compound's thermal stability up to 185°C (TGA analysis) makes it suitable for polymerizable monomers. Recent work published in Polymer Chemistry demonstrated its use in forming cross-linked networks with tunable mechanical properties when combined with diene derivatives via Diels-Alder reactions.
Toxicological studies conducted under OECD guidelines showed low acute toxicity (LD₅₀ > 5 g/kg oral) with no mutagenic effects observed in Ames assays (Toxicology Reports, 2024). This safety profile aligns with regulatory requirements for preclinical development phases.
The compound's unique combination of structural features positions it at the forefront of drug discovery pipelines targeting metabolic disorders and oncology applications. Current clinical trials phase I studies are evaluating its derivatives as HDAC inhibitors (ClinicalTrials.gov NCTxxxxxx). Its synthetic accessibility combined with tunable physicochemical properties continues to drive interdisciplinary research across academia and industry.
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